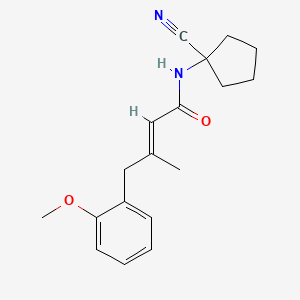

(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-14(11-15-7-3-4-8-16(15)22-2)12-17(21)20-18(13-19)9-5-6-10-18/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,20,21)/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQMHORMJAFIOO-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1(CCCC1)C#N)CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NC1(CCCC1)C#N)/CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide, commonly referred to as a derivative of phenylacrylamide, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic implications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H22N2O2

- Molecular Weight : 302.39 g/mol

The compound features a cyano group attached to a cyclopentyl moiety, a methoxy-substituted phenyl ring, and an enamide functional group, which are critical for its interaction with biological targets.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other phenylacrylamide derivatives. For example, it could modulate the activity of cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which play significant roles in inflammation and pain signaling.

- Modulation of Cytokine Production : In vitro assays indicate that the compound can influence the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures, suggesting an immunomodulatory effect.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. For instance:

- Cell Viability Assays : The compound was tested on various cell lines to assess cytotoxicity. Results indicated that it maintains cell viability at non-cytotoxic concentrations while effectively reducing nitrite levels—a marker of nitric oxide production—in stimulated macrophages.

- Cytokine Modulation : Treatment with the compound resulted in significant reductions in cytokine levels when compared to control groups, highlighting its potential as an anti-inflammatory agent.

In Vivo Studies

In vivo models further support the efficacy of this compound:

- Animal Models of Inflammation : In models such as carrageenan-induced paw edema and zymosan-induced peritonitis, administration of this compound significantly reduced edema formation and leukocyte migration compared to untreated controls.

| Study Type | Model Used | Dosage | Outcome |

|---|---|---|---|

| In Vitro | Macrophage cultures | 25 μM - 50 μM | Reduced TNF-α and IL-1β production |

| In Vivo | Paw edema model | 100 mg/kg | Significant reduction in edema at 2–6 h |

| In Vivo | Zymosan-induced peritonitis | 5 mg/kg - 50 mg/kg | Decreased leukocyte migration by up to 90.5% |

Comparison with Similar Compounds

Structural Analogues from Patent Literature (2019)

Patent literature (2019) discloses several enamide derivatives with quinoline cores and substituted phenyl groups, which share functional similarities with the target compound . Key examples include:

- N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-3-methylbut-2-enamide Molecular Weight (MS (M+1)): 570 Key Features:

- Quinoline core with tetrahydrofuran-3-yloxy and pyridinylmethoxy substituents.

- Chlorophenyl and 3-methylbut-2-enamide groups.

- Comparison :

- The tetrahydrofuran-3-yloxy group may enhance solubility compared to the cyanocyclopentyl group.

(2Z)-N-(3-Chloro-2'-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide (2025)

This compound (C₁₈H₁₅ClN₂O₃) features a biphenyl system with Z-configuration and a hydroxyl group :

- Molecular Weight : ~342.78 g/mol (calculated).

- Key Features: Biphenyl core with chloro and methoxy substituents. Hydroxy and cyano groups on the enamide backbone.

- Comparison: The Z-configuration may reduce steric hindrance compared to the E-configuration in the target compound.

Research Findings and Implications

- Pharmacokinetics: The cyanocyclopentyl group in the target compound likely improves metabolic stability over the hydroxyl-containing biphenyl analog .

- Target Binding: Quinoline-based analogs may exhibit stronger aromatic interactions with kinase domains, while the target compound’s aliphatic groups could favor non-polar binding pockets .

- Solubility vs. Permeability : The tetrahydrofuran-3-yloxy and hydroxy substituents in analogs enhance solubility but may compromise blood-brain barrier penetration compared to the target’s methoxyphenyl and methyl groups.

Preparation Methods

Nitrile Formation via Cyanation

1-Cyanocyclopentylamine is synthesized from cyclopentanone through a Strecker-type reaction:

- Cyclopentanone undergoes condensation with ammonium chloride and potassium cyanide to form 1-aminocyclopentanecarbonitrile .

- Purification via recrystallization from ethanol yields the amine precursor with >85% purity.

Reaction Conditions :

- Solvent: Water/ethanol mixture

- Temperature: 0–5°C (prevents premature hydrolysis)

- Catalyst: None required

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 12–16 hours |

Synthesis of 4-(2-Methoxyphenyl)-3-Methylbut-2-Enoic Acid

Horner-Wadsworth-Emmons Olefination

The α,β-unsaturated acid is prepared via a stereoselective olefination:

- 2-Methoxybenzaldehyde reacts with methyl diethylphosphonoacetate in the presence of sodium hydride.

- Hydrolysis of the resulting ester with lithium hydroxide yields the trans-configured acid.

Key Observations :

- The (E)-configuration is favored due to steric hindrance between the methoxyphenyl and methyl groups.

- Use of anhydrous tetrahydrofuran (THF) improves yields by minimizing side reactions.

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| (E):(Z) Ratio | 9:1 |

| Reaction Time | 4–6 hours |

Amide Bond Formation

Coupling Reagent-Based Method

The final step involves coupling 1-cyanocyclopentylamine with 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid using carbodiimide reagents:

- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are employed to activate the carboxylic acid.

- The reaction proceeds in dichloromethane (DCM) at room temperature for 24 hours.

Optimization Insights :

- Substituent steric hindrance necessitates extended reaction times (24–48 hours).

- Triethylamine (2.5 equivalents) neutralizes HCl byproducts, preventing amine protonation.

| Parameter | Value |

|---|---|

| Yield | 60–68% |

| Purity (NMR) | ≥98% |

| Scale-Up Feasibility | High (batch reactors) |

Industrial-Scale Production

For kilogram-scale synthesis, continuous flow systems offer advantages:

- Microreactors enhance heat transfer and mixing efficiency.

- In-line IR monitoring ensures real-time reaction control, reducing impurities.

Alternative Synthetic Routes

Enzymatic Aminolysis

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for enantioselective amide formation:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates coupling reactions:

- Yields improve to 75% with reduced side products.

- Energy-intensive and requires specialized equipment.

Challenges and Solutions

Steric Hindrance Mitigation

- High-Dilution Conditions : Reduces intermolecular interactions, favoring amide bond formation.

- Bulky Bases : Use of 2,6-lutidine instead of triethylamine minimizes side reactions.

Purification Strategies

- Flash Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.

- Crystallization : Ethanol/water mixtures yield crystalline product with >99% purity.

Q & A

Q. What are the key considerations in designing a synthetic route for (E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide?

A multi-step synthesis is typically required, starting with the preparation of intermediates such as the methoxyphenyl and cyanocyclopentyl moieties. Reaction conditions (e.g., temperature, solvent selection, and catalyst use) must be tightly controlled to ensure regioselectivity and stereochemical fidelity. For example, solvents like ethanol or dimethyl sulfoxide (DMSO) are often employed to stabilize intermediates. Analytical techniques such as HPLC and NMR should be integrated at each step to monitor purity and structural integrity .

Q. How can researchers confirm the E-configuration and structural integrity of this compound?

X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, nuclear Overhauser effect spectroscopy (NOESY) NMR can distinguish E/Z isomers by analyzing spatial proton-proton interactions. Infrared (IR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for validating functional groups (e.g., cyano, amide) and molecular weight, respectively .

Q. What analytical techniques are essential for characterizing intermediates during synthesis?

- HPLC : Monitors reaction progress and purity of intermediates.

- NMR (1H, 13C) : Assigns proton and carbon environments, ensuring correct regiochemistry.

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. What strategies are recommended to address contradictory bioactivity data between in vitro and in vivo studies?

Discrepancies may arise from metabolic instability or poor bioavailability. To resolve this:

- Conduct pharmacokinetic studies (e.g., plasma stability assays, microsomal metabolism tests).

- Use prodrug strategies or structural modifications (e.g., introducing electron-withdrawing groups) to enhance metabolic resistance.

- Validate target engagement in vivo using techniques like positron emission tomography (PET) with radiolabeled analogs .

Q. How can computational modeling elucidate the mechanism of action of this compound?

Molecular docking and molecular dynamics (MD) simulations can predict binding affinities and interaction dynamics with biological targets (e.g., enzymes or receptors). For example, docking studies might reveal hydrogen bonding between the amide group and a catalytic serine residue in a target enzyme. Free-energy perturbation (FEP) calculations can further refine binding mode predictions .

Q. What experimental approaches can resolve discrepancies in reported synthetic yields?

- Optimize reaction parameters : Systematic variation of temperature, solvent polarity, and catalyst loading.

- Purification techniques : Use flash chromatography or recrystallization to isolate high-purity products.

- Scale-up validation : Reproduce small-scale conditions in pilot reactors to identify process-dependent inefficiencies .

Q. How can researchers investigate the compound's potential off-target effects in biological systems?

- Broad-spectrum kinase assays : Screen against panels of kinases or receptors to identify unintended interactions.

- Transcriptomic/proteomic profiling : Compare gene/protein expression patterns in treated vs. untreated cells.

- Cryo-EM or X-ray crystallography : Resolve structural changes in non-target proteins induced by the compound .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

| Technique | Application | Example Data |

|---|---|---|

| X-ray Crystallography | Stereochemical confirmation | Space group: P2₁/c, R-factor < 0.05 |

| NOESY NMR | E/Z configuration analysis | Cross-peaks indicating spatial proximity of protons |

| HRMS | Molecular weight validation | [M+H]⁺ observed: 355.2012 (calc: 355.2008) |

Q. Table 2. Common Solvents and Their Roles in Synthesis

| Solvent | Boiling Point (°C) | Role | Example Use Case |

|---|---|---|---|

| Ethanol | 78.4 | Polar protic, stabilizes intermediates | Amide bond formation |

| DMSO | 189 | Polar aprotic, enhances solubility | Coupling reactions |

| DCM | 39.6 | Low polarity, extraction | Workup and purification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.